molecular formula C14H21FN2 B4994284 n-(2-Fluorophenethyl)-1-methylpiperidin-4-amine

n-(2-Fluorophenethyl)-1-methylpiperidin-4-amine

Cat. No.: B4994284
M. Wt: 236.33 g/mol
InChI Key: VYXZYYQWZSDSQL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenethyl group attached to a piperidine ring, which is further substituted with a methyl group at the nitrogen atom. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine typically involves the reaction of 2-fluorophenethylamine with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenethyl)-N′-(2-(5-bromopyridyl))thiourea: A compound with similar structural features but different functional groups.

    2-Fluorophenethyl alcohol: A simpler compound with a similar fluorophenethyl group.

    2-Fluorophenethyl bromide: Another related compound with a bromine atom instead of the piperidine ring.

Uniqueness

N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a fluorophenethyl group and a piperidine ring with a methyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-17-10-7-13(8-11-17)16-9-6-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXZYYQWZSDSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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